![molecular formula C13H13NO4 B5635943 2-[(4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5635943.png)
2-[(4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of coumarin derivatives, such as 2-[(4,5-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, involves multicomponent reactions that yield complex structures. One method for synthesizing similar compounds involves the reaction of ethyl bromoacetate with specific esters, followed by treatment with hydrazine hydrate and subsequent reactions with aromatic aldehydes to afford a series of Schiff bases. These compounds are further reacted with mercapto-acetic acid in the presence of anhydrous ZnCl2 to yield the desired acetamides (Čačić et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds related to 2-[(4,5-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is often determined by NMR, IR, and X-ray crystallography. These techniques reveal the presence of intramolecular hydrogen bonds and the spatial arrangement of different functional groups, which are critical for understanding the chemical behavior of these compounds. For example, the crystal structure analysis of certain acetamide derivatives has shown a dimeric arrangement around an inversion center, linked via hydrogen bonds, which contributes to their stability and reactivity (Soylu et al., 2004).
Chemical Reactions and Properties
Coumarin derivatives undergo a range of chemical reactions, including cyclocondensations and interactions with different reagents to form new compounds with varied biological activities. The reactivity of these compounds is significantly influenced by the presence of the acetamide group and other substituents, which can undergo reactions such as hydrogen abstraction and photocyclization under specific conditions, leading to the formation of new structures with potential therapeutic applications (Haupa et al., 2020).
Physical Properties Analysis
The physical properties of coumarin derivatives, including 2-[(4,5-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, are characterized by their melting points, solubility, and crystal structure. These properties are crucial for determining the compound's suitability for various applications, including pharmaceutical formulations. The crystal structure, in particular, provides insights into the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of 2-[(4,5-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide and related compounds are defined by their functional groups, which influence their reactivity, acidity, and potential for forming hydrogen bonds. These properties are essential for understanding the compound's interactions with biological targets and its potential therapeutic applications. DFT and experimental studies on similar compounds have provided detailed insights into their vibrational spectroscopy, molecular docking, and electrostatic potential, highlighting their reactivity and interactions at the molecular level (El-Azab et al., 2016).
properties
IUPAC Name |
2-(4,5-dimethyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7-3-9(17-6-11(14)15)5-10-13(7)8(2)4-12(16)18-10/h3-5H,6H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZGGMLFVHEWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC(=O)O2)C)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-Dimethyl-2-oxochromen-7-yl)oxyacetamide |
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